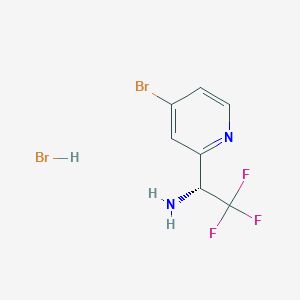

(R)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hbr

Description

This compound is a chiral amine featuring a 4-bromopyridin-2-yl group attached to a trifluoroethylamine backbone, isolated as a hydrobromide (HBr) salt.

Properties

Molecular Formula |

C7H7Br2F3N2 |

|---|---|

Molecular Weight |

335.95 g/mol |

IUPAC Name |

(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrobromide |

InChI |

InChI=1S/C7H6BrF3N2.BrH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |

InChI Key |

KQGLZOLXMDBUJG-FYZOBXCZSA-N |

Isomeric SMILES |

C1=CN=C(C=C1Br)[C@H](C(F)(F)F)N.Br |

Canonical SMILES |

C1=CN=C(C=C1Br)C(C(F)(F)F)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromopyridine and 2,2,2-trifluoroethanamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and bromopyridine groups on biological systems. It may serve as a building block for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is valuable for the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopyridine moiety can interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations:

- Halogen Position and Aromatic Ring : The 4-bromopyridin-2-yl group in the target compound contrasts with 3-bromopyridin-2-yl or phenyl analogs. Pyridine derivatives generally exhibit higher polarity and hydrogen-bonding capacity compared to phenyl analogs, influencing solubility and receptor interactions .

- Salt Form : HBr salts (target compound) may offer different crystallinity and stability profiles compared to HCl salts (e.g., analogs in ).

- Fluorine Substitution : Trifluoroethyl groups enhance metabolic stability and lipophilicity, whereas difluoro analogs (e.g., ) may reduce steric hindrance.

Spectroscopic and Physical Properties

While spectral data for the target compound is unavailable, analogs provide insights:

Biological Activity

(R)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of (R)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine HBr is C7H7BrF3N2, with a molecular weight of approximately 291.49 g/mol. The compound features a trifluoroethylamine structure combined with a brominated pyridine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrF3N2 |

| Molecular Weight | 291.49 g/mol |

| CAS Number | 2089671-35-0 |

| IUPAC Name | (R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrobromide |

Research indicates that this compound acts primarily as an antagonist at specific G-protein coupled receptors (GPCRs), particularly MrgX2. This receptor is involved in pain modulation and neurological processes. The compound's interaction with GPCRs may lead to significant implications in treating conditions such as chronic pain and other neurological disorders .

Pharmacological Applications

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Pain Management : Its antagonistic action on MrgX2 receptors positions it as a candidate for developing analgesics that target specific pain pathways.

- Neurological Disorders : The compound may influence neurotransmitter systems and provide therapeutic effects in disorders characterized by dysregulated receptor activity.

Binding Affinity Studies

Binding affinity studies have shown that compounds with similar structures exhibit varying degrees of efficacy based on their molecular modifications. For instance, the bromination position in related pyridine derivatives significantly affects their receptor binding capabilities and subsequent biological effects .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Study on Pain Modulation : A study demonstrated that a related compound effectively reduced pain responses in animal models by acting on MrgX2 receptors. This suggests a potential pathway for developing new analgesics based on the trifluoroethylamine structure.

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could modulate neuroinflammatory responses and protect neuronal integrity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine | Similar trifluoroethyl structure | Different bromination position affects activity |

| 4-Fluoropyridine | Fluorinated pyridine | Lacks the trifluoroethyl group; different reactivity |

| 4-Bromobenzylamine | Brominated benzyl derivative | No trifluoromethyl group; different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.